molecular formula C8H7ClN2 B1388150 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1150618-33-9

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1388150
M. Wt: 166.61 g/mol
InChI Key: XJBMOPLMFLLJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (6-CMPP) is a heterocyclic compound of the pyridine family. It is a synthetic organic compound that is commonly used in scientific research and laboratory experiments. 6-CMPP has a wide range of applications in medicine, chemistry, biochemistry, and other scientific fields. 6-CMPP is a unique compound due to its ability to interact with a variety of biological molecules and its high solubility in water.

Scientific Research Applications

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is also used in the study of enzyme-catalyzed reactions, as it is a good substrate for many enzymes. Additionally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a useful tool for studying the structure and function of proteins, and it can be used to study the effects of various environmental factors on proteins.

Mechanism Of Action

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a small molecule that can interact with a variety of biological molecules. It is able to bind to proteins, enzymes, and other molecules, and it has been shown to modulate the activity of enzymes. This modulation can affect a variety of biological processes, including cell growth, differentiation, metabolism, and signal transduction.

Biochemical And Physiological Effects

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and it has also been shown to modulate the activity of other enzymes, such as proteases. Additionally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit the activity of certain transporters, such as the GLUT4 glucose transporter. It has also been shown to modulate the expression of certain genes, such as those involved in cell growth and differentiation.

Advantages And Limitations For Lab Experiments

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also a relatively stable compound, which makes it suitable for long-term storage. Additionally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is soluble in water, which makes it easy to use in aqueous solutions. The main limitation of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is that it is a synthetic compound, which means that it may not be suitable for use in some experiments.

Future Directions

The future of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine in scientific research is promising. It is a versatile compound that can be used in a variety of experiments and applications. It may be possible to use 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine to develop new drugs and treatments for a variety of diseases. Additionally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine may be useful in the study of enzymes and proteins, as it can modulate the activity of these molecules. Finally, 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine may be useful in the study of cell growth and differentiation, as it can modulate the expression of certain genes.

properties

IUPAC Name

6-chloro-1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBMOPLMFLLJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653982
Record name 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

1150618-33-9
Record name 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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